

10-Deacetyltaxol structure and chemical formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 10-Deacetyltaxol

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An In-depth Technical Guide on **10-Deacetyltaxol**: Structure, Properties, and Experimental Protocols

Introduction

10-Deacetyltaxol is a naturally occurring taxane diterpenoid found in various species of the yew tree (*Taxus*)^{[1][2]}. It is a close structural analog of the widely used anticancer drug, Paclitaxel (Taxol®)^[1]. Functionally, **10-Deacetyltaxol** mimics Paclitaxel's mechanism of action by binding to and stabilizing microtubules. This interference with microtubule dynamics disrupts the process of mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis, which underlies its antineoplastic activity^{[1][2][3]}. Beyond its own therapeutic potential, **10-Deacetyltaxol** is a crucial intermediate in the semi-synthesis of Paclitaxel and its derivatives, making it a compound of significant interest to researchers in medicinal chemistry and drug development.

Chemical Structure and Formula

10-Deacetyltaxol is a complex diterpenoid characterized by a distinctive taxane core. Its chemical identity is defined by the following properties:

- Chemical Formula: $C_{45}H_{49}NO_{13}$ ^{[1][2][4]}
- IUPAC Name: [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.0^{3,10}.0^{4,7}]heptadec-13-en-2-yl] benzoate^{[1][2]}

- Synonyms: 10-Deacetylpaclitaxel, Deacetyltaxol, 10-Desacetyl Paclitaxel, 10-DAP[1][2][4]
- CAS Number: 78432-77-6[1][2][3][4]

The structure of **10-Deacetyltaxol** is nearly identical to that of Paclitaxel, with the key difference being the absence of an acetyl group at the C10 position of the taxane core, where a hydroxyl group is present instead.

Physicochemical and Spectroscopic Data

The quantitative properties of **10-Deacetyltaxol** are summarized in the table below, providing key data for its characterization and handling.

Property	Value	Citations
Molecular Weight	811.9 g/mol	[1][2][4]
Exact Mass	811.32039062 Da	[1]
Appearance	White Powder	[2]
Purity	≥98% (Commercially available)	[2]
Solubility	Soluble in DMSO (30 mg/mL), DMF (30 mg/mL), Ethanol (30 mg/mL); Partially soluble in PBS (pH 7.2)	[2][4]
UV Maximum (λ _{max})	227 nm	[4]
Hydrogen Bond Donors	5	
Hydrogen Bond Acceptors	13	
Rotatable Bonds	12	

Experimental Protocols

Isolation and Purification of Taxanes

A general procedure for the isolation and purification of taxanes like **10-Deacetyltaxol** and its precursor 10-deacetylbaccatin III from Taxus species involves several steps.

Protocol:

- Extraction: Plant material (e.g., bark, needles) is ground and extracted with methanol.[5]
- Partitioning: The crude methanol extract is then subjected to liquid-liquid partitioning with dichloromethane to separate compounds based on polarity.[5]
- Precipitation: Hexane is added to the dichloromethane fraction to precipitate the taxoids.[5]
- Chromatographic Separation: The resulting crude taxoid mixture is separated using high-performance liquid chromatography (HPLC). A common method employs a C18 column with an isocratic elution of methanol and water (e.g., 70:30 v/v) at a flow rate of 1 mL/min, with detection at 227 nm.[5] For larger scale purification, preparative HPLC is used.[5]

Analytical Characterization

The identity and purity of **10-Deacetyltaxol** are confirmed using a combination of spectroscopic and spectrometric techniques.

- Liquid Chromatography-Mass Spectrometry (LC-MS): This is a primary method for both identification and quantification. The compound is separated by HPLC and then ionized (e.g., via electrospray ionization - ESI) for mass analysis. In one study, a key product ion at m/z 527 was observed, corresponding to the deacetylation of the Paclitaxel core.[6]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to elucidate the detailed chemical structure and confirm stereochemistry. The spectra provide characteristic shifts that can be compared to reference data for positive identification.[5][7][8][9]

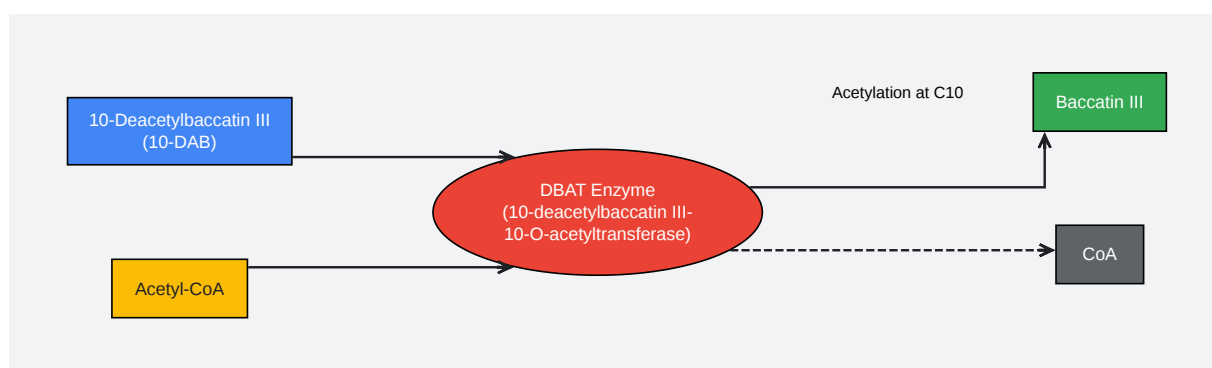
Biological Activity and Role in Drug Development

10-Deacetyltaxol is not merely a precursor but also a biologically active molecule. It exhibits cytotoxicity against various cancer cell lines, including cervical carcinoma, glioblastoma, and neuroblastoma cells.[2][3] Its mechanism, like other taxanes, involves the stabilization of microtubules, which is crucial for cell division.[2][3]

The primary importance of related taxanes, such as 10-deacetylbaccatin III (10-DAB), lies in their role as a starting material for the semi-synthesis of Paclitaxel. This process is more commercially viable than direct extraction of Paclitaxel, which is found in very low concentrations in yew trees.^{[10][11]} The semi-synthetic route often involves the esterification of the C13 hydroxyl group of a baccatin core with a suitable side chain.

Visualization of a Related Synthetic Pathway

The following diagram illustrates a key step in the broader context of taxane synthesis: the enzymatic conversion of 10-Deacetylbaccatin III (10-DAB) to Baccatin III. This reaction is critical for the subsequent semi-synthesis of Paclitaxel and is catalyzed by the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT).



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Caption: Enzymatic acetylation of 10-DAB to Baccatin III by the DBAT enzyme.

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- To cite this document: BenchChem. [10-Deacetyltaxol structure and chemical formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b021601#10-deacetyltaxol-structure-and-chemical-formula]

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